tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Overview
Description
tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound features a pyrido[4,3-d]pyrimidine core with a tert-butyl ester group at the 6-position.
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate” are currently unknown
Mode of Action
It is known that the compound can undergo transformations when heated under reflux with meona in buoh . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which this compound belongs, exhibit a wide range of biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Gould-Jacobs reaction or similar cyclization processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[3,4-d]pyrimidine: Known for its potential as a kinase inhibitor.
Pyrido[3,2-d]pyrimidine: Studied for its therapeutic potential in various diseases.
Uniqueness: tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature may confer distinct biological activities and pharmacokinetic properties compared to other pyridopyrimidine derivatives.
Properties
IUPAC Name |
tert-butyl 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-5-4-10-9(7-15)6-13-8-14-10/h6,8H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMDDESVTHLXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC=NC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627633 | |
Record name | tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192869-49-1 | |
Record name | tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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